3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a cyclopropyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. One common route starts with the preparation of the pyrazole ring, followed by the introduction of the chloromethyl group. The cyclopropyl group is then added, and finally, the oxadiazole ring is formed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is explored for its use in materials science, particularly in developing new polymers and coatings[][3].
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Cyclopropyl-1,2,4-oxadiazole: A compound with the oxadiazole ring and cyclopropyl group but lacking the pyrazole moiety.
N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide: A related compound with a similar oxadiazole core but different substituents.
Uniqueness
3-[(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N~5~-cyclopropyl-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14ClN5O2 |
---|---|
Molecular Weight |
295.72 g/mol |
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C12H14ClN5O2/c1-6-10(13)7(2)18(16-6)5-9-15-12(20-17-9)11(19)14-8-3-4-8/h8H,3-5H2,1-2H3,(H,14,19) |
InChI Key |
JPNKUONWOHKHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NC3CC3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.